molecular formula C18H21N7O B6472241 3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile CAS No. 2640843-76-9

3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile

Cat. No.: B6472241
CAS No.: 2640843-76-9
M. Wt: 351.4 g/mol
InChI Key: ANKOSPVJCWJORM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-[6-(Morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile is a heterocyclic compound featuring a pyrimidine core substituted with morpholine and piperazine groups, linked to a pyridine-4-carbonitrile moiety.

Properties

IUPAC Name

3-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O/c19-12-15-1-2-20-13-16(15)23-3-5-24(6-4-23)17-11-18(22-14-21-17)25-7-9-26-10-8-25/h1-2,11,13-14H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKOSPVJCWJORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C4=C(C=CN=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Molecular Properties

The compound shares key structural motifs with several analogs, including:

  • Pyrimidine-piperazine-pyridine backbone : A common feature in kinase inhibitors and antiproliferative agents.
  • Morpholine substituent : Enhances solubility and pharmacokinetic properties.
  • Cyanopyridine group: Contributes to hydrogen bonding and target binding affinity.

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
3-{4-[6-(Morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile Pyrimidine-Piperazine Morpholine, Pyridine-4-carbonitrile ~400–420 (estimated) Kinase inhibition, Antimalarial?
1-(4-(4-Morpholinopiperidin-1-yl)-6-(pyridin-3-yl)pyrimidin-2-yl)piperidine-4-carbonitrile (Compound 74, ) Pyrimidine-Piperidine Morpholine, Piperidine-4-carbonitrile 442.5 (reported) Fast-acting antimalarial
2-{4-[6-(Quinolin-8-yloxy)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile Pyrimidine-Piperazine Quinoline-8-yloxy, Pyridine-3-carbonitrile 409.45 (reported) Kinase inhibition, Oncology
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile Pyridine Thiophene, Methylpiperazine 375.5 (reported) Anticancer, Antimicrobial

Key Research Findings and Gaps

  • Advantages of Target Compound : Combines modular substituents (morpholine, piperazine) for tunable pharmacokinetics and target engagement.
  • Limitations: Limited direct biological data compared to well-studied analogs like Compound 74 .
  • Future Directions : Structure-activity relationship (SAR) studies to optimize substituents for specific therapeutic targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.